molecular formula C13H18N2O2 B215692 2-[(2-Methylpentanoyl)amino]benzamide

2-[(2-Methylpentanoyl)amino]benzamide

Cat. No.: B215692
M. Wt: 234.29 g/mol
InChI Key: VBMMCDSRAOAMDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Methylpentanoyl)amino]benzamide is a benzamide derivative characterized by a 2-methylpentanoyl group attached to the amino moiety of the benzamide scaffold. Benzamides are widely studied in medicinal chemistry due to their structural versatility, which allows for modifications that enhance pharmacological properties such as bioavailability, target selectivity, and metabolic stability .

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

2-(2-methylpentanoylamino)benzamide

InChI

InChI=1S/C13H18N2O2/c1-3-6-9(2)13(17)15-11-8-5-4-7-10(11)12(14)16/h4-5,7-9H,3,6H2,1-2H3,(H2,14,16)(H,15,17)

InChI Key

VBMMCDSRAOAMDS-UHFFFAOYSA-N

SMILES

CCCC(C)C(=O)NC1=CC=CC=C1C(=O)N

Canonical SMILES

CCCC(C)C(=O)NC1=CC=CC=C1C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Antimicrobial and Anticancer Activity

  • 2-Azetidinone-Benzamide Hybrids (e.g., compound 4 in ): Chlorophenyl and styryl substituents contribute to antimicrobial and anticancer activities. The chloro groups enhance electrophilicity, aiding target binding, whereas styryl groups may improve membrane penetration .
  • Thioether-Linked Benzamides (e.g., compounds in ): Derivatives like N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide (compound 15) and 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide (compound 45) incorporate thioether and heterocyclic groups (thiophene, thiazole), which are critical for metal-catalyzed C–H functionalization and anticancer applications. The thioether moiety may enhance redox activity or metal coordination .

Antioxidant Activity

  • N-(Anilinocarbonothioyl) Benzamides (): Compounds with electron-donating groups (e.g., A8: 4-hydroxyphenyl; H10: 4-methoxyphenyl) showed 86–87% inhibition in antioxidant assays. Phenolic hydroxyl and methoxy groups likely donate electrons to neutralize free radicals . Comparison: The absence of such groups in 2-[(2-Methylpentanoyl)amino]benzamide implies minimal antioxidant activity, highlighting the importance of substituent polarity in this context.

Anticonvulsant Activity

  • Imidazole-Linked Benzamides (): Derivatives like OL4–OL7 feature nitro and imidazole groups, which enhance anticonvulsant effects by interacting with neuronal ion channels. The nitro group’s electron-withdrawing properties may stabilize charge interactions .

Physicochemical and Structural Properties

Lipophilicity and Bioavailability

  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): The hydroxyl and dimethyl groups increase hydrophilicity, favoring solubility but limiting membrane permeability. Its N,O-bidentate directing group enhances coordination with metal catalysts .

Comparison: The 2-methylpentanoyl group in the target compound likely confers higher lipophilicity than ’s derivative but less than ’s, balancing solubility and absorption.

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